Competitive Seryl-tRNA Synthetase Inhibition: Direct Ki Comparison with Substrate
Serine hydroxamate is a competitive inhibitor of E. coli seryl-tRNA synthetase (SerRS) with a Ki of 30 μM [1]. This value is derived from in vitro enzyme kinetics and represents a direct, quantitative measure of its potency against the target enzyme. While L-serine (the natural substrate) has a Km typically in the micromolar range, the hydroxamate competes effectively for the active site. The inhibition is reversed specifically by L-serine, confirming its competitive nature [2].
| Evidence Dimension | Inhibition constant (Ki) for seryl-tRNA synthetase (SerRS) |
|---|---|
| Target Compound Data | Ki = 30 μM (L-serine hydroxamate) |
| Comparator Or Baseline | L-serine (natural substrate, Km values typically 10-100 μM; not an inhibitor) |
| Quantified Difference | N/A (inhibitor vs. substrate) |
| Conditions | E. coli seryl-tRNA synthetase, in vitro enzyme assay, pH 7.2, 30°C |
Why This Matters
This Ki value defines the precise concentration required for 50% enzyme inhibition, enabling reproducible experimental design and batch-to-batch validation.
- [1] Tosa T, Pizer LI. Biochemical Bases for the Antimetabolite Action of l-Serine Hydroxamate. J Bacteriol. 1971;106(3):972-982. View Source
- [2] Tosa T, Pizer LI. Effect of Serine Hydroxamate on the Growth of Escherichia coli. J Bacteriol. 1971;106(3):966-971. View Source
